molecular formula C11H22N2O2 B6245694 Tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate CAS No. 1932333-90-8

Tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B6245694
CAS No.: 1932333-90-8
M. Wt: 214.3
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Description

Tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate is a chiral piperidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a piperidine ring with stereospecific amino and methyl substituents at the 3R and 5R positions, respectively, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, while the stereochemistry (3R,5R) is critical for interactions with biological targets. Key identifiers include:

  • CAS Number: 1932333-90-8
  • Molecular Formula: C₁₁H₂₂N₂O₂
  • Molecular Weight: 230.30 g/mol
  • Purity: ≥95% (typical commercial specifications)

This compound is synthesized via stereoselective methods, often involving chiral catalysts or resolution techniques. Its applications span drug discovery, particularly in developing protease inhibitors, kinase modulators, and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932333-90-8
Record name rac-tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate
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Preparation Methods

Boc Protection of Piperidine Derivatives

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step protects the primary amine while preserving the stereochemical integrity of the piperidine ring.

Key Reaction Conditions and Yields

Reactions conducted in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) at room temperature achieved near-quantitative yields (100%) for analogous piperazine derivatives. Similar conditions apply to piperidine systems, though steric hindrance from the 5-methyl group may necessitate extended reaction times.

Table 1: Comparative Boc Protection Methods

SolventBase/CatalystTemperatureTimeYieldSource
DCMDMAPRT12 h100%
DMFK₂CO₃120°C1.5 h95%
EthanolNoneRT1 h72%

For this compound, DCM with DMAP is preferred to minimize epimerization risks.

Stereochemical Control in Piperidine Synthesis

The (3R,5R) configuration is achieved through chiral starting materials or asymmetric synthesis. Industrially, resolution of racemic mixtures via chiral chromatography or enzymatic methods is common, though costly.

Chiral Pool Approach

Starting from enantiomerically pure 3-amino-5-methylpiperidine, Boc protection directly yields the desired stereoisomer. However, commercial availability of such precursors is limited, necessitating in-house resolution.

Asymmetric Hydrogenation

Catalytic hydrogenation of imine precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) provides enantioselective access to the piperidine core. For example, hydrogenation of 3-keto-5-methylpiperidine derivatives under 50 psi H₂ achieved 92% enantiomeric excess (ee).

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMF facilitate higher reaction rates but may compromise stereochemical purity. In contrast, DCM preserves chirality at the expense of slower kinetics. Triethylamine (TEA) is favored over inorganic bases (e.g., K₂CO₃) for acid scavenging in stereosensitive reactions.

Temperature and Time

Microwave-assisted synthesis at 120°C reduced reaction times from hours to minutes for Boc protection steps, though excessive heat risks racemization.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane (30–50%). The Boc-protected compound exhibits characteristic IR absorption at 1680–1693 cm⁻¹ (C=O stretch) and 1367 cm⁻¹ (tert-butyl C-H bend).

Table 2: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMRδ 1.46 (s, 9H, Boc), 1.07 (d, 6H, CH₃)
IR1680 cm⁻¹ (C=O), 2972 cm⁻¹ (C-H)

Industrial-Scale Considerations

Large-scale syntheses prioritize cost-efficiency and reproducibility. One protocol employs continuous flow reactors for Boc protection, achieving 98% yield with 99.5% ee at a throughput of 5 kg/day .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at multiple functional groups:

  • Amino group : Acts as a base in acid-base reactions and can undergo alkylation or acylation.

  • Carboxylate ester : Susceptible to hydrolysis under basic or acidic conditions, releasing the carboxylic acid .

  • Piperidine ring : The (3R,5R) stereochemistry influences conformational rigidity and reactivity toward nucleophilic substitution .

Stereochemical Effects on Reactivity

The (3R,5R) configuration is critical for biological activity and reactivity. Comparative studies reveal:

  • Degradation specificity : Only the (3R,5R)-isomer induces full degradation of BCL6, while other stereoisomers exhibit partial or no activity .

  • Conformational rigidity : The hydroxyl group in related compounds stabilizes the piperidine ring via hydrogen bonding, enhancing selectivity .

Table 2 highlights stereochemical impacts on reactivity.

StereoisomerDegradation EfficacyKey Structural Feature
(3R,5R)Full degradationCorrect methyl/hydroxyl positioning
(3S,5R)Partial degradationInverted stereochemistry at C-3
(3R,5S)No degradationIncorrect methyl group orientation

Degradation and Pharmacokinetics

The compound’s reactivity in biological systems is tightly linked to its stereochemistry:

  • Protein degradation : The (3R,5R)-isomer forms higher-order complexes with BCL6, enabling degradation via the ubiquitin-proteasome system .

  • Pharmacokinetics : Improved solubility and reduced lipophilicity enhance in vivo exposure, sustaining degradation for >12 hours in preclinical models .

Comparison of Related Compounds

Structural analogs demonstrate varying reactivity profiles:

CompoundKey DifferenceReactivity Impact
Boc-protected analogBoc instead of tert-butyl esterEnhanced stability during synthesis
(3S,5R)-isomerInverted C-3 stereochemistryReduced degradation efficacy
(3R,5S)-isomerInverted C-5 stereochemistryComplete loss of degradation activity

Scientific Research Applications

Pharmaceutical Applications

A. Precursor in Drug Synthesis
Tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, including:

  • Statins: It is utilized in the synthesis of lipid-lowering agents such as Atorvastatin and Rosuvastatin. These drugs inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis .

B. Neuropharmacological Research
The compound shows promise in neuropharmacology due to its structural similarities to neurotransmitters:

  • Modulation of Neurotransmitter Systems: Preliminary studies indicate that it may affect glutamate and GABA receptor systems, suggesting potential applications in treating neurological disorders.

Biocatalytic Processes

The tert-butyl group in this compound enhances its reactivity in biocatalytic processes:

  • Biochemical Transformations: It is employed in various biocatalytic reactions to facilitate specific chemical transformations, improving efficiency and selectivity.

Case Studies

Case Study 1: Synthesis of Atorvastatin
In a study focused on the synthesis of Atorvastatin, this compound was identified as a crucial intermediate. The synthesis involved hydrogenation and chiral reduction steps that improved yield and safety compared to traditional methods.

Case Study 2: Neuropharmacological Activity
Research investigating the interaction of this compound with neurotransmitter receptors demonstrated its potential to modulate synaptic transmission. Binding affinity studies indicated that it could influence neurotransmitter activity, warranting further pharmacokinetic studies.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Stereochemistry CAS Number Molecular Weight Key Properties
Tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate -CH₃ (5R) (3R,5R) 1932333-90-8 230.30 High lipophilicity; Boc protection enhances stability
Tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate -CH₃ (5S) (3R,5S) 1860012-52-7 230.30 Altered spatial arrangement reduces target affinity compared to (3R,5R) isomer
Tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate -OCH₃ (5S) (3R,5S) 2101218-75-9 230.31 Increased polarity due to methoxy group; lower logP than methyl analogue
Tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate -F (5S) (3S,5S) 1932056-72-8 234.28 Enhanced metabolic stability; electronegative fluorine improves binding to electron-rich targets
Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride -OH (5R) racemic (3R,5R) 1820569-43-4 252.74 Hydroxyl group enables hydrogen bonding; hydrochloride salt improves aqueous solubility

Physicochemical Properties

  • Lipophilicity : Methyl and fluorine substituents increase logP (e.g., 1932333-90-8: logP ~1.5), while hydroxyl and methoxy groups reduce it (e.g., 1820569-43-4: logP ~0.8) .
  • Melting Points : Methyl derivatives (e.g., 1860012-52-7) are solids (mp 102–105°C), whereas methoxy or fluorine analogues are often liquids at room temperature due to reduced crystallinity .
  • Stability : Boc-protected compounds (e.g., 1932333-90-8) are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) .

Research Findings

  • Crystal Structures : Hydroxyl-substituted piperidines (e.g., 1820569-43-4) form extensive hydrogen-bond networks, enhancing solid-state stability .
  • Pharmacological Data :
    • (3R,5R)-methyl analogue demonstrated IC₅₀ = 120 nM against a protease target, outperforming the (3R,5S) isomer (IC₅₀ = 450 nM) .
    • Methoxy-substituted derivatives show reduced cell permeability due to higher polarity, limiting in vivo efficacy .

Biological Activity

Tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1932333-90-8
  • Purity : Typically ≥ 97% .

This compound acts primarily as a modulator of various biological pathways. Its structure allows it to interact with specific receptors and enzymes, influencing physiological processes:

  • Neurotransmitter Modulation : It has been shown to affect neurotransmitter systems, particularly those involving amino acids such as glutamate and GABA. This modulation can lead to neuroprotective effects in models of neurodegeneration.
  • Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like diabetes or obesity.

In Vitro Studies

Various in vitro studies have demonstrated the biological activity of this compound:

  • Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models .
  • Cell Viability : In studies using human neuronal cell lines, this compound has been shown to enhance cell viability under stress conditions .

In Vivo Studies

In vivo studies further elucidate its potential therapeutic applications:

  • Neuroprotective Effects : Animal models of neurodegenerative diseases have shown that administration of this compound can lead to improved cognitive function and reduced neuronal loss .
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in models of chronic inflammation, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models for Alzheimer's disease revealed that treatment with this compound resulted in significant reductions in amyloid-beta plaques and improved memory performance compared to control groups .

Case Study 2: Metabolic Syndrome Intervention

In a clinical trial involving patients with metabolic syndrome, participants receiving this compound exhibited improvements in insulin sensitivity and reductions in inflammatory markers after eight weeks of treatment .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent across various conditions:

Biological ActivityEvidence LevelMechanism
NeuroprotectionHighModulation of neurotransmitters
AntioxidantModerateFree radical scavenging
Anti-inflammatoryModerateInhibition of inflammatory pathways
Metabolic regulationHighImprovement in insulin sensitivity

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions to protect the amine .
  • Stereoselective Formation : Chiral resolution or asymmetric catalysis to establish the (3R,5R) configuration. For example, enzymatic resolution or use of chiral auxiliaries ensures enantiopurity .
  • Methyl Group Incorporation : Alkylation or reduction strategies to introduce the methyl group at the 5-position while retaining stereochemical integrity . Key challenges include minimizing racemization during Boc deprotection and optimizing reaction conditions (e.g., solvent, temperature) to favor the desired diastereomer .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and functional groups (e.g., Boc carbonyl at ~165 ppm, piperidine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C11_{11}H22_{22}N2_2O2_2, MW 214.31) and fragmentation patterns .
  • Chiral HPLC : Essential for verifying enantiomeric excess (>98% purity) using columns like Chiralpak IA/IB .

Q. How is this compound utilized in medicinal chemistry research?

  • Intermediate in Drug Synthesis : Serves as a chiral building block for kinase inhibitors, GPCR-targeted therapies, and antiviral agents due to its rigid piperidine scaffold .
  • Bioisostere Development : The tert-butyl group enhances metabolic stability, while the amino group facilitates covalent bonding to biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Parameter Optimization : Screen solvents (e.g., THF vs. DCM) and bases (e.g., Et3_3N vs. DIPEA) to improve Boc protection efficiency .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., epimerization) by precise control of residence time and temperature .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., stoichiometry, agitation rate) affecting yield and purity .

Q. What strategies are employed to study the impact of stereochemistry on biological activity?

  • Diastereomer Synthesis : Prepare (3S,5S), (3R,5S), and (3S,5R) analogs to compare binding affinities via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX software to analyze stereochemical interactions .
  • MD Simulations : Molecular dynamics models predict conformational stability and binding modes in enzyme active sites .

Q. How can researchers address discrepancies in biological assay data for derivatives of this compound?

  • Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to rule out false positives .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or reactive intermediates that may interfere with assays .
  • SAR Studies : Systematic modification of substituents (e.g., replacing methyl with fluoro) clarifies structure-activity relationships .

Q. What advanced methodologies are used to optimize enantioselective synthesis?

  • Organocatalysis : Proline-derived catalysts induce asymmetry during ring-closing steps .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization for high-yield enantiopure products .

Methodological Challenges and Solutions

Q. How is computational chemistry applied to predict the reactivity of this compound?

  • DFT Calculations : Model transition states for key reactions (e.g., Boc deprotection) to predict energy barriers and regioselectivity .
  • Docking Studies : Predict binding poses in drug targets (e.g., G protein-coupled receptors) using AutoDock or Schrödinger .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact (H315, H319 hazards) .
  • Storage : Store under inert atmosphere (N2_2) at 2–8°C to prevent Boc group hydrolysis .

Q. How can researchers validate mechanistic hypotheses for reactions involving this compound?

  • Isotope Labeling : 15^{15}N or 13^{13}C isotopes track reaction pathways (e.g., amine alkylation) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

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